molecular formula C16H15N3O6S B4599662 5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid CAS No. 883544-98-7

5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B4599662
CAS No.: 883544-98-7
M. Wt: 377.4 g/mol
InChI Key: OVPFNXQTJUTMMH-UHFFFAOYSA-N
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Description

5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound that features a thiophene ring substituted with a nitrophenyl carbamoyl group and an amino-oxopentanoic acid moiety

Scientific Research Applications

5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl carbamoyl group: This step involves the reaction of the thiophene derivative with 3-nitrophenyl isocyanate under controlled conditions to form the carbamoyl group.

    Attachment of the amino-oxopentanoic acid moiety: This can be done through amide bond formation between the thiophene derivative and 5-oxopentanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the thiophene ring.

Mechanism of Action

The mechanism of action of 5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl carbamoyl group and the thiophene ring are likely involved in key interactions with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-({3-[(3-Aminophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid: Similar structure but with an amino group instead of a nitro group.

    5-({3-[(3-Methylphenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl carbamoyl group in 5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

5-[[3-[(3-nitrophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c20-13(5-2-6-14(21)22)18-16-12(7-8-26-16)15(23)17-10-3-1-4-11(9-10)19(24)25/h1,3-4,7-9H,2,5-6H2,(H,17,23)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPFNXQTJUTMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143583
Record name 5-[[3-[[(3-Nitrophenyl)amino]carbonyl]-2-thienyl]amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-98-7
Record name 5-[[3-[[(3-Nitrophenyl)amino]carbonyl]-2-thienyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883544-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[3-[[(3-Nitrophenyl)amino]carbonyl]-2-thienyl]amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid
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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid
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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid
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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid
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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid
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5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid

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